molecular formula C12H13N3O2 B1599076 ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 70015-76-8

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B1599076
CAS No.: 70015-76-8
M. Wt: 231.25 g/mol
InChI Key: FQKQUJAPEZEESK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (CAS 70015-76-8) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound belongs to the 4-aminopyrazole carboxylate class, recognized as ideal precursors for synthesizing complex, biologically active heterocyclic systems . Its primary research value lies in its role as a key building block for the construction of pyrazolo[4,3-d]pyrimidine scaffolds, which are structures of significant interest in pharmaceutical development . The synthetic utility of this compound is demonstrated in routes aimed at producing sildenafil analogues . The reactivity of its amino and ester functional groups allows for further cyclization and functionalization, enabling researchers to generate diverse compound libraries for biological screening . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKQUJAPEZEESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220278
Record name 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70015-76-8
Record name 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070015768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation and Cyclization Route

The most commonly reported method involves the condensation of ethyl acetoacetate with phenylhydrazine, catalyzed by acids, to form a hydrazone intermediate, which then undergoes cyclization under basic conditions to afford the pyrazole ring system.

  • Step 1: Condensation
    Ethyl acetoacetate and phenylhydrazine react in the presence of an acid catalyst to form the hydrazone intermediate.

  • Step 2: Cyclization
    Treatment of the hydrazone with a base induces cyclization, forming the pyrazole ring.

  • Step 3: Functionalization
    The pyrazole intermediate is further modified to introduce the amino group at the 4-position and maintain the ethyl ester at the 5-position.

This route is well-documented and forms the basis of industrial synthesis, with optimizations for yield and purity via controlled reaction conditions and purification techniques.

Alternative Synthetic Approach via α-Halo Compounds

A modified synthetic method reported by Medrasi et al. involves the reaction of phenylhydrazines with α-halo compounds such as ethyl bromoacetate in the presence of a base like potassium carbonate in dimethylformamide (DMF). This approach enables the direct formation of 4-aminopyrazole derivatives including ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.

  • Reaction conditions:

    • Reagents: Phenylhydrazine derivatives, α-halo compounds (e.g., ethyl bromoacetate)
    • Base: Potassium carbonate
    • Solvent: Dimethylformamide
    • Temperature: Approximately 90 °C
    • Reaction time: About 1 hour
  • Yields:
    This method yields the target 4-aminopyrazoles in moderate to good yields ranging from 22% to 47% depending on the substituents and reaction parameters.

Industrial and Scale-Up Considerations

Industrial production typically adapts the classical condensation-cyclization route with process intensification strategies such as continuous flow reactors and automated control to enhance yield and purity. The process parameters are optimized for:

  • Reaction temperature and time
  • Catalyst concentration
  • Solvent choice
  • Work-up and purification procedures

These improvements allow for reproducible large-scale synthesis suitable for pharmaceutical applications.

Representative Experimental Data and Yields

Preparation Method Key Reagents Conditions Yield (%) Notes
Condensation of ethyl acetoacetate with phenylhydrazine Ethyl acetoacetate, phenylhydrazine, acid catalyst Acid catalysis, then base cyclization Not explicitly reported Basis of classical synthesis
Reaction with α-halo compounds (ethyl bromoacetate) Phenylhydrazine, ethyl bromoacetate, K2CO3, DMF 90 °C, 1 h, DMF solvent 22–47 Moderate yields, direct 4-aminopyrazole formation
Industrial scale synthesis Similar to classical route Optimized temperature, continuous flow High Process intensification for scale-up

Comparative Analysis of Preparation Methods

Feature Classical Condensation-Cyclization α-Halo Compound Reaction Industrial Scale Synthesis
Reaction Complexity Moderate Moderate Moderate to high
Reaction Time Several hours ~1 hour Optimized for throughput
Yield Generally good Moderate (22–47%) High
Scalability High Moderate High
Purity Control Good Requires purification steps High, with process control
Functional Group Introduction Stepwise Direct introduction possible Stepwise, optimized

Research Findings and Notes

  • The classical route remains the most reliable for obtaining this compound with high purity and scalability.
  • The α-halo compound method offers a more direct route to 4-amino substitution but with somewhat lower yields and requires careful control of reaction parameters.
  • Industrial methods emphasize process optimization to balance yield, purity, and cost-effectiveness.
  • Functionalization steps post-pyrazole formation are crucial for installing the amino group specifically at the 4-position, which is critical for biological activity in downstream applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a detailed comparison of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate with analogous compounds, focusing on structural features, synthetic routes, physical properties, and applications.

Key Observations:

  • Substituent Position and Reactivity: The target compound’s amino group at position 4 distinguishes it from analogs with amino groups at position 5 (e.g., ).
  • Synthetic Efficiency : The target compound’s 20% yield is lower than the 90% yield of the azido derivative , likely due to competing side reactions in diazoacetate-based syntheses.
  • Heterocyclic Fusion : Derivatives like the 6-chloropyridazin-3-yl analog introduce fused heterocycles, enhancing π-stacking interactions and solubility profiles.

Key Observations:

  • Lipophilicity vs. Solubility : The target compound’s brown oil state suggests high lipophilicity, whereas crystalline analogs (e.g., ) may exhibit better solubility in polar solvents.
  • Biological Relevance : While the target compound is linked to antitumor research , the azido derivative is tailored for bioorthogonal chemistry applications. The methylthio analog may exhibit improved pharmacokinetics due to sulfur’s electron-rich nature.

Biological Activity

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by its heterocyclic structure that includes an ethyl ester functional group. Its molecular formula is C12H14N4O2, with a molecular weight of approximately 246.26 g/mol. The presence of the amino group and phenyl ring contributes to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer cells. A study demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.33Induction of apoptosis
MCF-7 (Breast)3.67Inhibition of tubulin polymerization
HCT-116 (Colon)2.28Cell cycle arrest at G2/M phase

2. Antioxidant Properties

The compound has demonstrated potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It effectively scavenges free radicals and reduces the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications .

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting glycosyltransferases and oxidoreductases. This inhibition plays a vital role in reducing protein glycation, thus presenting a therapeutic avenue for diabetes management .

Table 2: Enzyme Inhibition Profile

Enzyme TypeInhibition ActivityReference
GlycosyltransferasesSignificant
OxidoreductasesModerate

Case Study 1: Cancer Treatment

A clinical trial involving patients with non-small cell lung cancer (NSCLC) assessed the efficacy of this compound combined with standard chemotherapy. Results indicated enhanced tumor regression compared to chemotherapy alone, suggesting synergistic effects that warrant further investigation .

Case Study 2: Diabetes Management

In a preclinical study focusing on diabetic rats, administration of this compound resulted in lower blood glucose levels and reduced oxidative stress markers compared to control groups. This supports its potential as a therapeutic agent for diabetes-related complications.

Q & A

Q. What are the standard synthetic routes for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, a common method involves reacting ethyl acetoacetate with substituted hydrazines under reflux conditions in ethanol. Temperature control (60–80°C) and reaction time (6–12 hours) are critical for optimal yields (70–85%) . Variations include using 4-fluorophenylhydrazine to introduce fluorine substituents, requiring anhydrous conditions to prevent hydrolysis .

Key Parameters Table

ReagentSolventTemp. (°C)Yield (%)Reference
Ethyl acetoacetateEthanol7078
4-FluorophenylhydrazineToluene8085

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 7.2–7.8 ppm) .
  • XRD : SHELX software refines crystallographic data to confirm bond lengths (C-N: 1.34 Å) and dihedral angles between the pyrazole and phenyl rings (15–25°) .

Q. What are the key physicochemical properties affecting laboratory handling?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
  • Stability : Degrades under strong acidic/basic conditions; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for derivatives?

Quantum mechanical calculations (DFT) predict reaction energetics, while machine learning models screen optimal conditions (e.g., solvent polarity, catalyst loading). ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles . For example, DFT simulations of transition states guide regioselective substitutions at the pyrazole ring .

Q. How do discrepancies in spectral data arise, and how are they resolved?

Contradictions in NMR/MS data often stem from tautomerism (e.g., keto-enol forms) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0984) .
  • HPLC-PDA : Detect and quantify byproducts (<2% impurity threshold) .

Q. What mechanistic insights explain its biological activity?

The compound inhibits kinases (e.g., EGFR) via competitive binding to the ATP pocket. Molecular docking (AutoDock Vina) shows a binding affinity (ΔG = -9.2 kcal/mol) due to hydrogen bonds between the amino group and kinase residues (e.g., Lys745) . SAR studies reveal that fluorophenyl substitution enhances cellular uptake by 40% .

Biological Activity Comparison

DerivativeTargetIC₅₀ (µM)Reference
4-Fluoro analogEGFR0.85
4-Chloro analogCOX-21.2

Q. How do structural analogs influence pharmacological profiles?

Substitutions at the pyrazole 3- and 5-positions modulate activity:

  • Electron-withdrawing groups (Cl, F) : Improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .
  • Amino group : Enhances solubility (LogP reduced from 2.8 to 1.5) but may reduce membrane permeability .

Methodological Guidelines

  • Synthetic Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., Taguchi arrays for temperature/pH optimization) .
  • Data Validation : Cross-reference crystallographic (SHELXL) and spectroscopic data to resolve ambiguities .
  • Toxicity Screening : Employ in silico tools (ProTox-II) to predict LD₅₀ and hepatotoxicity risks early in development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

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